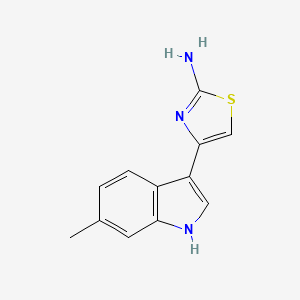

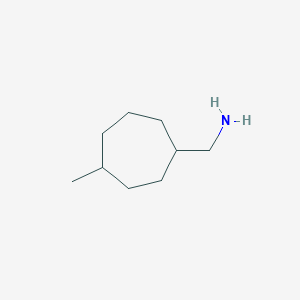

(4-Methylcycloheptyl)methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

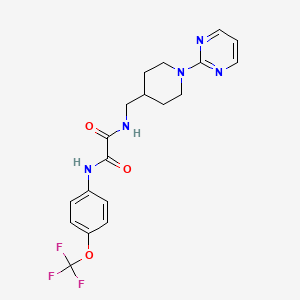

“(4-Methylcycloheptyl)methanamine” is a chemical compound with the molecular formula C9H19N . It contains a total of 29 atoms; 19 Hydrogen atoms, 9 Carbon atoms, and 1 Nitrogen atom . The molecule contains 29 bonds in total, including 10 non-Hydrogen bonds, 1 rotatable bond, 1 seven-membered ring, and 1 primary aliphatic amine .

Molecular Structure Analysis

The molecular structure of “(4-Methylcycloheptyl)methanamine” includes a seven-membered ring and a primary aliphatic amine . It contains 29 bonds in total, including 10 non-Hydrogen bonds and 1 rotatable bond .Relevant Papers A systematic review on methenamine for urinary tract infection prophylaxis suggests that methenamine generally is an effective and well-tolerated antibiotic-sparing option for UTI prophylaxis . Further studies are needed to evaluate the clinical utility of methenamine for UTI prophylaxis .

Scientific Research Applications

Organic Synthesis

In organic synthesis, (4-Methylcycloheptyl)methanamine can serve as a building block for the construction of complex organic molecules. Its structure can be utilized to introduce cyclic and aliphatic fragments into target molecules, which is valuable in the synthesis of natural products, polymers, and other advanced materials .

Catalysis

This compound can also find applications in catalysis, particularly as a ligand or organocatalyst due to its amine group. It could potentially stabilize transition states or act as a base in various catalytic cycles, thereby enhancing reaction rates and selectivity .

Electrochemical Applications

The cycloheptyl ring in (4-Methylcycloheptyl)methanamine could be functionalized to create electroactive materials. These materials might be useful in the development of sensors, batteries, or capacitors where the cycloheptyl moiety could interact with other components to improve the electrochemical properties .

Synthetic Biology

In synthetic biology, the compound could be used to modify biological molecules or systems. For instance, it might be incorporated into peptides or proteins to alter their properties or to facilitate the study of biological processes .

Material Science

Lastly, (4-Methylcycloheptyl)methanamine could be employed in material science to modify the surface properties of materials or to create new materials with desired features such as increased durability or specific interaction capabilities with other chemicals or biological entities .

Mechanism of Action

Mode of Action

It’s worth noting that methenamine, a compound with a somewhat similar structure, works by breaking down into formaldehyde in the body, which is bactericidal .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Specific information on how environmental factors influence the action of (4-methylcycloheptyl)methanamine is currently unavailable .

properties

IUPAC Name |

(4-methylcycloheptyl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N/c1-8-3-2-4-9(7-10)6-5-8/h8-9H,2-7,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHSVXVGXOSYWRY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(CC1)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Methylcycloheptyl)methanamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-dimethylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2356427.png)

![1-ethyl-6-fluoro-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4(1H)-one](/img/structure/B2356442.png)

![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(2-chlorophenyl)acetamide](/img/structure/B2356444.png)